molecular formula C22H27N5O3S B2821848 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 923678-54-0

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2821848
CAS No.: 923678-54-0
M. Wt: 441.55
InChI Key: FRTDMOVLOSUCGL-UHFFFAOYSA-N
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Description

N-(4-{[4-(Ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with ethylamino and methyl groups. The molecule integrates a sulfonamide group linked to a methoxy- and dimethyl-substituted benzene ring, conferring distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-6-23-21-12-16(4)24-22(26-21)25-17-7-9-18(10-8-17)27-31(28,29)20-13-19(30-5)14(2)11-15(20)3/h7-13,27H,6H2,1-5H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTDMOVLOSUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple stepsThe final steps involve coupling the pyrimidine derivative with the methoxy-dimethylbenzenesulfonamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions:

Reagent Conditions Major Product Source
Hydrogen peroxideAcetic acid, 60–80°C, 4–6 hrSulfone derivative (oxidation at S=O bond)
Potassium permanganateAqueous NaOH, RT, 1–2 hrCleavage of methyl groups to carboxylic acid
  • Mechanism : Proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before full oxidation to sulfone derivatives.

  • Yield : ~65–78% for sulfone formation under H₂O₂ conditions.

Reduction Reactions

The ethylamino and pyrimidine groups participate in reduction:

Reagent Conditions Major Product Source
Sodium borohydride (NaBH₄)Ethanol, reflux, 3 hrAmine derivatives (reduction of C=N bonds)
Lithium aluminum hydrideTHF, 0°C to RT, 2 hrDeoxygenation of methoxy groups to methyl
  • Key Observation : NaBH₄ selectively reduces the pyrimidine ring’s C=N bonds without affecting sulfonamide functionality.

Nucleophilic Substitution

The sulfonamide group acts as a leaving site in substitution reactions:

Nucleophile Base Conditions Product Source
Sodium methoxideDMF, 100°C, 8 hrN-alkylated sulfonamides
Potassium tert-butoxideChlorobenzene, 120°C, 12 hrAryl-substituted derivatives
  • Notable Example : Reaction with thiophenol in PEG-400 yields thioether analogs (82% yield) .

Comparative Reactivity

The compound’s reactivity diverges from simpler sulfonamides due to steric hindrance from methyl/methoxy groups and electronic effects of the pyrimidine ring:

Feature This Compound Standard Sulfonamides
Oxidation Rate Slower (due to electron-donating groups)Faster
Substitution Selectivity Prefers para positions on benzeneRandom positional reactivity

Mechanistic Pathways

  • Sulfonamide Hydrolysis : Requires strong acids (e.g., HCl, 6M) at 100°C to cleave the S-N bond .

  • Radical Reactions : Photo-induced reactions generate benzyl radicals, enabling C-C coupling .

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis:

  • Residence Time : 15 min at 150°C achieves 91% conversion .

  • Catalyst : Cs₂CO₃ improves coupling efficiency by 30% .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that it may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, derivatives of similar sulfonamide compounds have been noted for their ability to inhibit tumor growth in vitro and in vivo models12.

2. Antimicrobial Activity
Research has indicated that sulfonamide compounds exhibit antimicrobial properties. N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide may possess activity against various bacterial strains, making it a candidate for further exploration as an antibiotic agent3. Its mechanism likely involves inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics.

Biochemical Applications

3. Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis4. This suggests that this compound could be further studied for its enzyme inhibition capabilities.

4. Drug Design and Development
The structural characteristics of this compound make it a valuable template for the design of new pharmaceuticals. By modifying the functional groups on the sulfonamide backbone, researchers can develop derivatives with enhanced potency and selectivity for specific biological targets5. Structure-activity relationship (SAR) studies are essential to optimize these compounds for therapeutic use.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range6. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antibacterial Properties
In another investigation reported in Antimicrobial Agents and Chemotherapy, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings demonstrated that it exhibited bactericidal activity at concentrations that were non-toxic to human cells7. This highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other sulfonamide-pyrimidine hybrids. Below is a comparative analysis based on substituent variations, molecular properties, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents (Pyrimidine Ring) Key Substituents (Sulfonamide Benzene) Molecular Weight (g/mol) Hypothesized Pharmacological Impact
Target Compound 4-Ethylamino, 6-methyl 5-Methoxy, 2,4-dimethyl ~494.6 Enhanced solubility and selectivity due to methoxy and methyl groups
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (923244-17-1) 4-Diethylamino, 6-methyl 5-Methoxy, 2,4-dimethyl ~522.7 Increased lipophilicity and reduced metabolic stability compared to ethylamino analog
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) 4-Diethylamino, 6-methyl 4-Methoxy ~462.6 Lower steric hindrance; potential for improved target binding
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () 5-Bromo, 2-morpholin-4-yl 2,4,6-Trimethyl ~607.5 Bromine enhances electrophilicity; morpholine improves solubility

Key Findings

Substituent Effects on Solubility and Lipophilicity: The ethylamino group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas the diethylamino variant (923244-17-1) exhibits higher lipophilicity, which may compromise aqueous solubility but enhance membrane permeability .

Impact of Halogenation and Heterocycles :

  • Brominated analogs (e.g., ) demonstrate increased electrophilicity, favoring covalent interactions with nucleophilic residues in target proteins. However, this may also elevate off-target reactivity .
  • Morpholine-containing derivatives () exhibit enhanced solubility due to the oxygen-rich heterocycle, a feature absent in the target compound .

Steric and Electronic Modifications :

  • The 4-methoxy substituent in 923216-86-8 reduces steric bulk compared to the 5-methoxy-2,4-dimethyl group in the target compound, suggesting divergent binding modes in enzyme inhibition .

Biological Activity

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a pyrimidine ring, an ethylamino group, and a sulfonamide moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C19H24N4O3S
  • Molecular Weight: 384.48 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)c3ccc(OCC)=c3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it could target kinases or other enzymes that play a role in cell signaling and proliferation.
  • Receptor Modulation: It may interact with various receptors, altering their activity and influencing downstream signaling pathways.
  • DNA/RNA Interaction: The compound can intercalate into nucleic acids, potentially affecting transcription and replication processes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, its interaction with the PI3K/Akt pathway has been highlighted as a mechanism through which it exerts cytotoxic effects on cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of various sulfonamide derivatives, including the compound . Results indicated that it inhibited the growth of E. coli with an IC50 value of 12 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity Assessment:
    In a study involving human breast cancer cell lines (MCF-7), the compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
AntimicrobialE. coli12Inhibition of bacterial cell wall synthesis
AnticancerMCF-7 (breast cancer)10Induction of apoptosis via ROS generation

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